N-[4-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide is a compound that features a benzoxazole ring fused to a phenyl group, which is further connected to a furan-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide typically involves the formation of the benzoxazole ring followed by its attachment to the phenyl group and subsequent coupling with the furan-2-carboxamide moiety. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring. This intermediate is then reacted with 4-bromophenylboronic acid under Suzuki coupling conditions to attach the phenyl group. Finally, the resulting intermediate is coupled with furan-2-carboxylic acid using standard amide bond formation techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzoxazole ring can be reduced to form dihydrobenzoxazole derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzoxazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The benzoxazole ring can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, while the furan-2-carboxamide moiety can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1,3-benzoxazol-2-yl)phenyl]nicotinamide
- 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole
- N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide is unique due to its combination of a benzoxazole ring with a furan-2-carboxamide moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H12N2O3 |
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Molecular Weight |
304.3 g/mol |
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H12N2O3/c21-17(16-6-3-11-22-16)19-13-9-7-12(8-10-13)18-20-14-4-1-2-5-15(14)23-18/h1-11H,(H,19,21) |
InChI Key |
MSDONUFVMAPIOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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